molecular formula C9H7ClF2O B6167821 1-chloro-3-(3,5-difluorophenyl)propan-2-one CAS No. 1221343-06-1

1-chloro-3-(3,5-difluorophenyl)propan-2-one

Cat. No. B6167821
CAS RN: 1221343-06-1
M. Wt: 204.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-3-(3,5-difluorophenyl)propan-2-one is a synthetic compound that belongs to the family of chalcones. It is widely used as a key intermediate in the synthesis of various biologically active compounds. The compound is also known as Claisen-Schmidt condensation product. It has a molecular formula of C9H7ClF2O, with a molecular weight of 204.6 g/mol .


Molecular Structure Analysis

The IUPAC name of 1-chloro-3-(3,5-difluorophenyl)propan-2-one is 1-chloro-3-(3,5-difluorophenyl)acetone . The InChI code is 1S/C9H7ClF2O/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5H2 . The InChI key is UPHFEUIVWWQICX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-chloro-3-(3,5-difluorophenyl)propan-2-one include a molecular weight of 204.6 , a storage temperature of 28 C .

Scientific Research Applications

  • Enzymatic Synthesis Processes : The compound is used as a key intermediate in the enzymatic synthesis of chiral alcohols, such as in the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, an effective treatment for acute coronary syndromes. This process is noted for its high conversion rate, efficiency, and green, environmentally sound approach (Guo et al., 2017).

  • Structural Studies and Molecular Interactions : Research has been conducted on the structural aspects of the compound, such as the analysis of its molecular conformation and the study of intermolecular interactions like hydrogen bonding. This kind of study is crucial for understanding the chemical and physical properties of the compound (Yan et al., 2007).

  • Photochemical Reactions : The compound has been studied in photochemical reactions, such as photocyclization processes leading to the formation of flavones. These studies are significant for understanding the photochemical behavior of halo-substituted compounds and their potential applications in synthetic chemistry (Košmrlj & Šket, 2007).

  • Catalysis and Polymerization : The compound plays a role in the synthesis of catalysts used in polymerization processes. For instance, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands have been synthesized for use in propene/CO copolymerization, demonstrating the compound’s utility in creating high-molecular-weight polymeric materials (Meier et al., 2003).

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of new chemical entities, such as the preparation of various lithium derivatives. These synthesized compounds have applications in fields like anion polymerization (Feng, 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-(3,5-difluorophenyl)propan-2-one involves the conversion of 3,5-difluorophenylpropan-2-one to the desired product through a series of chemical reactions.", "Starting Materials": [ "3,5-difluorophenylpropan-2-one", "Chlorine gas", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Chlorination of 3,5-difluorophenylpropan-2-one with chlorine gas in the presence of acetic acid and hydrochloric acid to form 1-chloro-3,5-difluorophenylpropan-2-one.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide to form the sodium salt of 1-chloro-3,5-difluorophenylpropan-2-one.", "Step 3: Acidification of the sodium salt with hydrochloric acid to form 1-chloro-3,5-difluorophenylpropan-2-one.", "Step 4: Conversion of 1-chloro-3,5-difluorophenylpropan-2-one to 1-chloro-3-(3,5-difluorophenyl)propan-2-one by treatment with sodium chloride in water." ] }

CAS RN

1221343-06-1

Product Name

1-chloro-3-(3,5-difluorophenyl)propan-2-one

Molecular Formula

C9H7ClF2O

Molecular Weight

204.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.